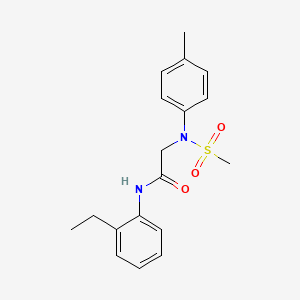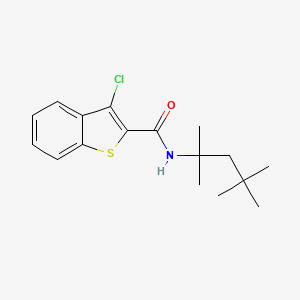
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a treatment for viral infections, but it was later discovered to have anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help to regulate the immune response. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important for the immune response. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide research. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer treatments. Another direction is to test 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide in clinical trials to determine its safety and efficacy in humans. Additionally, research could be done to optimize the synthesis method of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide to make it more efficient and cost-effective.
Synthesemethoden
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-chloro-5-(2,5-dimethylphenoxy)acetophenone. The second step involves the reaction of 2-chloro-5-(2,5-dimethylphenoxy)acetophenone with 4-methyl-2-pyridinylamine to form 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-5-13(3)14(8-11)20-10-16(19)18-15-9-12(2)6-7-17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGKTUQLARXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)



![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)

